molecular formula C18H29N5O2 B5546819 1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

Cat. No. B5546819
M. Wt: 347.5 g/mol
InChI Key: XIPHGUJPCJFYJN-UHFFFAOYSA-N
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Description

The compound 1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone is a complex heterocyclic molecule that encompasses various functional groups and rings such as pyrrolidinone, imidazol, and piperidine. These components suggest potential for a wide range of chemical behaviors and interactions.

Synthesis Analysis

The synthesis of compounds related to the structure of interest often involves multi-step reactions that provide access to the core heterocyclic structure. For example, reactions of β-lactam carbenes with 2-pyridyl isonitriles have been reported to produce imidazo[1,2-a]pyridines, which are structurally related to the compound (Shao et al., 2011). Additionally, transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into related structures have been described, showcasing the versatility of synthetic approaches (Kolar et al., 1996).

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed through techniques like X-ray crystallography, revealing details about the orientation of substituents and the overall conformation. Structures related to the compound of interest have been studied, providing insights into the steric and electronic influences of different substituents on the heterocyclic core (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

The chemical reactions of such molecules typically exploit the reactivity of their functional groups, enabling the formation of a wide range of derivatives. For instance, the methylenation of imidazo[1,2-a]pyridines using dimethylacetamide as a methylene source has been developed, illustrating the potential for generating complex molecular architectures (Kaswan et al., 2016).

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Compounds structurally related to the chemical have been synthesized using microwave-assisted techniques, which offer an efficient route for the preparation of pyrazolopyridine derivatives. These compounds have been evaluated for their antioxidant, antitumor, and antimicrobial activities, showing significant potential in these areas (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Ionic Liquids for Lithium-Oxygen Batteries

Research on room temperature ionic liquids (RTILs), including imidazolium, pyrrolidinium, and piperidinium, highlights their applicability as electrolytes for lithium-oxygen batteries. These RTILs demonstrate promising characteristics such as thermal stability, ionic conductivity, and potential windows, making them suitable candidates for enhancing the performance of lithium-oxygen batteries (Knipping, Aucher, Guirado, & Aubouy, 2018).

Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing considerable antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings suggest potential applications in developing new treatments for tuberculosis (Lv et al., 2017).

Synthesis of Fluorescent Probes for Mercury Ion Detection

The synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles has led to the development of efficient fluorescent probes for mercury ion detection. This application is critical for environmental monitoring and safety (Shao et al., 2011).

Generation of Structurally Diverse Compound Libraries

Using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, a structurally diverse library of compounds has been generated through alkylation and ring closure reactions. This approach demonstrates the versatility of compounds with similar structural motifs in creating a wide range of chemical entities for further research and application (Roman, 2013).

Orthogonal Synthesis of Pyrroles and Thiophenes

The use of imidazo[1,5-a]pyridinium inner salts in reactions with electron-deficient alkynes has provided an efficient orthogonal synthesis route to polyfunctionalized pyrroles and thiophenes. This method highlights the potential for developing novel materials with specific functionalities (Cheng, Peng, & Li, 2010).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the interesting structure of this compound, it could be a subject of future research in medicinal chemistry or drug discovery. Compounds containing imidazole rings are found in a variety of pharmaceuticals, suggesting that this compound could have potential therapeutic applications .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-[4-(1-methylimidazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-20(2)10-11-23-13-15(12-16(23)24)18(25)22-7-4-14(5-8-22)17-19-6-9-21(17)3/h6,9,14-15H,4-5,7-8,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPHGUJPCJFYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)C3CC(=O)N(C3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

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